3-Butoxy-4-(trifluoromethoxy)phenylboronic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis
This compound is involved in addition reactions and cross-coupling reactions including Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 123-127°C . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .Scientific Research Applications
Benzoxaboroles: Structure and Applications
Benzoxaboroles, derivatives of phenylboronic acids, have seen extensive investigation due to their exceptional properties and wide-ranging applications. Beyond their use as building blocks and protecting groups in organic synthesis, certain benzoxaboroles exhibit biological activity and are under clinical trials. They also serve as molecular receptors for sugars and glycoconjugates due to their ability to bind hydroxyl compounds (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors
Phenylboronic acid (PBA) and its derivatives, including 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid, are pivotal in constructing electrochemical glucose sensors due to their selective binding to diols, forming negatively charged boronate esters. This characteristic has led to the development of PBA-modified electrodes for voltammetric and potentiometric glucose sensors, highlighting their significance in biosensor technology (Anzai, 2016).
Antioxidant Activity Determination
The study of antioxidants, including the evaluation of phenylboronic acids and their derivatives for antioxidant activity, is significant across various fields. Methods based on chemical reactions and electrochemical (bio)sensors have been applied to determine the antioxidant capacity of complex samples, underscoring the importance of these compounds in antioxidant analysis (Munteanu & Apetrei, 2021).
Drug Delivery Systems
The development of pH- and sugar-sensitive layer-by-layer (LbL) films and microcapsules incorporating phenylboronic acids for drug delivery illustrates the versatility of these compounds. Such systems are explored for delivering anti-cancer drugs, anti-inflammatory drugs, and even insulin in response to glucose levels, showcasing the potential of phenylboronic acid derivatives in targeted therapy (Sato et al., 2011).
Catalysis
Phenylboronic acids play a crucial role in catalysis, particularly in the Suzuki cross-coupling reactions. The development of palladium nanoparticles on renewable polysaccharides, catalyzing the Suzuki cross-coupling of halobenzenes and phenylboronic acids, exemplifies the importance of these compounds in green chemistry and sustainable processes (Wolfson & Levy‐Ontman, 2020).
Mechanism of Action
Target of Action
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a type of organoboron reagent . These reagents are primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium complexes used in these reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups that are transferred from boron to palladium during transmetalation .
Pharmacokinetics
It’s worth noting that the compound’s use in sm coupling reactions suggests it has properties that allow it to remain stable and readily prepared under the mild and functional group tolerant conditions of these reactions .
Result of Action
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to remain stable and effective in a wide range of environments
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Given its role in the synthesis of biologically active molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. It is known that the compound can be converted into a broad range of functional groups .
Properties
IUPAC Name |
[3-butoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-2-3-6-18-10-7-8(12(16)17)4-5-9(10)19-11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRMMLWHBEACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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